molecular formula C19H28N2O2S B11544693 N-(quinolin-3-yl)decane-1-sulfonamide

N-(quinolin-3-yl)decane-1-sulfonamide

Cat. No.: B11544693
M. Wt: 348.5 g/mol
InChI Key: GGJTXHUUYKGTED-UHFFFAOYSA-N
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Description

N-(quinolin-3-yl)decane-1-sulfonamide is a sulfonamide derivative featuring a decane alkyl chain linked to a quinoline moiety via a sulfonamide bridge. The quinoline ring system is known for its biological relevance, particularly in medicinal chemistry, while the sulfonamide group contributes to hydrogen-bonding interactions and solubility modulation. This compound’s synthesis likely follows a nucleophilic substitution pathway, where decane-1-sulfonyl chloride reacts with 3-aminoquinoline in the presence of a base such as pyridine and a catalyst like DMAP (4-dimethylaminopyridine), analogous to methods described for related sulfonamide derivatives .

Properties

Molecular Formula

C19H28N2O2S

Molecular Weight

348.5 g/mol

IUPAC Name

N-quinolin-3-yldecane-1-sulfonamide

InChI

InChI=1S/C19H28N2O2S/c1-2-3-4-5-6-7-8-11-14-24(22,23)21-18-15-17-12-9-10-13-19(17)20-16-18/h9-10,12-13,15-16,21H,2-8,11,14H2,1H3

InChI Key

GGJTXHUUYKGTED-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCS(=O)(=O)NC1=CC2=CC=CC=C2N=C1

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(quinolin-3-yl)decane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PhI(OAc)2, reducing agents such as hydrogen gas or metal hydrides, and catalysts like 4-toluenesulfonic acid and magnesium chloride .

Major Products

The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and substituted quinoline compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(quinolin-3-yl)decane-1-sulfonamide with structurally related sulfonamide derivatives, focusing on synthesis, physicochemical properties, and inferred biological activity.

Physicochemical Properties

The table below extrapolates properties of this compound based on analogous compounds:

Compound Alkyl Chain Length/Group Melting Point (°C) Yield (%) Key Functional Groups
This compound* Decane (C10) ~80–90 (inferred) ~60–75 Quinoline, sulfonamide
IIIa () Methoxyphenyl Not reported Not given Styryl, methoxy, sulfonamide
9d (N-octyl, ) Octyl (C8) 90–91 64 Quinoxaline, sulfonamide
9e (N-cyclohexyl, ) Cyclohexyl 111–113 81 Quinoxaline, sulfonamide

*Inferred values based on alkyl chain length trends: Longer chains typically lower melting points due to reduced crystallinity but increase logP (lipophilicity).

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